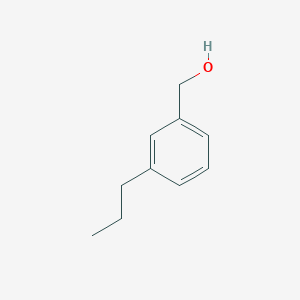

(3-Propylphenyl)methanol

Description

Its molecular formula is inferred as C₁₀H₁₄O, with a hydroxyl (-CH₂OH) functional group. This compound belongs to a class of aromatic alcohols, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(3-propylphenyl)methanol |

InChI |

InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7,11H,2,4,8H2,1H3 |

InChI Key |

COEWZVCOHUGIPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-Benzenemethanol typically involves the alkylation of benzenemethanol with a propyl halide under basic conditions. One common method is the Friedel-Crafts alkylation, where benzenemethanol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 3-Propyl-Benzenemethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-Benzenemethanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 3-Propyl-benzaldehyde or 3-Propyl-benzoic acid.

Reduction: Propylbenzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Propyl-Benzenemethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Propyl-Benzenemethanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Propylphenyl)methanol with structurally related compounds, based on CAS registry data, molecular features, and inferred properties:

Key Findings:

Functional Group Variations: The hydrochloride derivative (CAS 538342-98-2) replaces the hydroxyl group with an amine, enhancing water solubility due to ionic character . [3-(3-Phenylpropoxy)phenyl]methanol introduces a bulkier phenylpropoxy group, increasing molar mass (242.31 g/mol) and likely reducing volatility compared to this compound .

Propyl chain length influences lipophilicity; longer chains (e.g., phenylpropoxy) may enhance membrane permeability in biological systems.

Stability and Handling: Methanol-based preservation methods (as in ) suggest that benzyl alcohol derivatives like this compound may remain stable in methanol for extended periods (≥70% recovery after 82 days under controlled conditions) .

Limitations of Available Data:

- No direct experimental data (e.g., melting point, solubility) for this compound are provided in the evidence.

Research Implications

- Synthetic Utility : Substitution patterns (e.g., propyl vs. cyclopropyl) enable tunable physicochemical properties for custom synthesis .

Biological Activity

(3-Propylphenyl)methanol, also known as 1-(3-propylphenyl)-methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H16O, featuring a propyl group attached to a phenolic structure. The hydroxyl group (-OH) contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been investigated for its potential against Mycobacterium tuberculosis, where compounds with similar structures demonstrated promising minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 2.5 | |

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

2. Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, it has been reported to selectively target cancer cells while exhibiting low toxicity to normal cells.

Case Study: Anticancer Effects on HCT116 Cells

A study conducted on HCT116 colorectal cancer cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound was found to induce apoptosis, as evidenced by increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Table 2: Anticancer Activity Against HCT116 Cells

| Concentration (µM) | Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 5 | 85 | No |

| 10 | 60 | Yes |

| 20 | 30 | Yes |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group allows for hydrogen bonding with amino acid side chains in proteins, influencing enzyme activity and receptor interactions. Additionally, the lipophilic nature of the compound facilitates its penetration into cell membranes, enhancing its bioavailability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological effects. Variations in the substituents on the phenolic ring can significantly influence its potency and selectivity against different biological targets.

Table 3: Structure-Activity Relationship Insights

| Compound | Activity Type | Key Features |

|---|---|---|

| This compound | Antimicrobial | Hydroxyl group enhances activity |

| 4-Hydroxyphenylmethanol | Anticancer | Increased apoptosis induction |

| Propofol | Anesthetic | Different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.